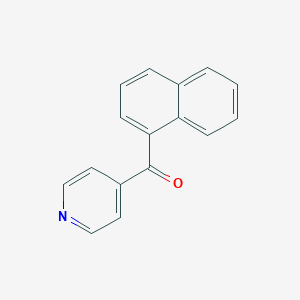

1-Naphthyl(4-pyridinyl)methanone

货号:

B240245

分子量:

233.26 g/mol

InChI 键:

FAXPFMWKEQIBTB-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

1-Naphthyl(4-pyridinyl)methanone (C₁₆H₁₁NO, MW: 233.27 g/mol) is a methanone derivative featuring a naphthalene moiety linked via a carbonyl group to a pyridine ring. Its structure combines aromatic and heteroaromatic systems, making it a subject of interest in organic synthesis and materials science.

属性

分子式 |

C16H11NO |

|---|---|

分子量 |

233.26 g/mol |

IUPAC 名称 |

naphthalen-1-yl(pyridin-4-yl)methanone |

InChI |

InChI=1S/C16H11NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |

InChI 键 |

FAXPFMWKEQIBTB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=NC=C3 |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=NC=C3 |

产品来源 |

United States |

相似化合物的比较

Heterocyclic Variations

- THJ-018 (C₂₃H₂₁N₃O): Replaces the pyridine ring with an indazole group and includes a pentyl chain.

- 1-Piperazinyl(4-pyridinyl)methanone (C₁₀H₁₃N₃O): Substitutes the naphthyl group with a piperazinyl ring, reducing hydrophobicity but increasing solubility in polar solvents. The piperazine moiety also introduces basicity, altering reactivity in acidic environments .

Aromatic Ring Modifications

- (4-Methylphenyl)(4-pyridinyl)methanone (C₁₃H₁₁NO): Replaces naphthyl with a methylphenyl group, lowering molecular weight (MW: 197.23 g/mol) and steric bulk. This change simplifies synthetic routes but diminishes π-π interactions critical for crystallinity .

- (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (C₂₅H₂₁ClN₂O): Incorporates chloro and pentyl substituents, increasing MW (400.90 g/mol) and lipophilicity. Such derivatives are often explored for psychoactive properties due to enhanced blood-brain barrier penetration .

Electronic and Physicochemical Properties

| Compound | Key Substituents | LogP* (Predicted) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| 1-Naphthyl(4-pyridinyl)methanone | Naphthyl, Pyridinyl | 3.2 | ~260–280 (est.) | <0.1 (Water) |

| THJ-018 | Naphthyl, Indazolyl, Pentyl | 5.8 | Not reported | <0.01 (Water) |

| 1-Piperazinyl(4-pyridinyl)methanone | Pyridinyl, Piperazinyl | 1.5 | Not reported | >10 (DMSO) |

| (4-Methylphenyl)(4-pyridinyl)methanone | Methylphenyl, Pyridinyl | 2.1 | ~200–220 | ~1.5 (Ethanol) |

*LogP values estimated via computational tools.

- Electronic Effects: The pyridinyl group in 1-Naphthyl(4-pyridinyl)methanone withdraws electron density via resonance, polarizing the carbonyl group more strongly than phenyl analogues. This enhances electrophilicity at the carbonyl carbon, affecting reactivity in nucleophilic acyl substitutions .

- Melting Points : Naphthyl derivatives generally exhibit higher melting points (e.g., 260–280°C estimated) compared to phenyl analogues (~200–220°C) due to enhanced crystal packing from π-π interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Functional Groups | LogP |

|---|---|---|---|---|

| 1-Naphthyl(4-pyridinyl)methanone | C₁₆H₁₁NO | 233.27 | Naphthyl, Pyridinyl | 3.2 |

| THJ-018 | C₂₃H₂₁N₃O | 367.44 | Naphthyl, Indazolyl, Pentyl | 5.8 |

| [4-(2-Pyrrolidinylethoxy)phenyl]pyridin-4-ylmethanone | C₁₈H₂₀N₂O₂ | 296.37 | Pyridinyl, Pyrrolidinylethoxy | 2.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。